molecular formula C19H10N2O2S2 B6342859 3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one CAS No. 1024270-92-5

3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one

Cat. No. B6342859
CAS RN: 1024270-92-5
M. Wt: 362.4 g/mol
InChI Key: ZJHKPPNLJXKAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one (TTIP) is a heterocyclic compound with a thienyl ring system. It is a chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. TTIP has been studied for its potential applications in scientific research and drug development.

Scientific Research Applications

3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one has been studied for its potential applications in scientific research and drug development. It has been used as a building block in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of other heterocyclic compounds, such as quinolines and imidazolines. Additionally, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one is not yet fully understood. It is believed that this compound acts as an inhibitor of acetylcholinesterase, which is involved in the regulation of neurotransmission. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. This compound is thought to interact with the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial activities.

Advantages and Limitations for Lab Experiments

3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized in a variety of ways. Additionally, it can be used as a building block in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. However, there are also some limitations to its use in lab experiments. It is not yet fully understood how this compound interacts with the body, and there is limited information available on its biochemical and physiological effects.

Future Directions

There are several potential future directions for 3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one research. First, further research is needed to understand the biochemical and physiological effects of this compound on the body. Additionally, further research is needed to understand the mechanism of action of this compound and how it interacts with the enzyme acetylcholinesterase. Finally, further research is needed to identify potential applications of this compound in drug development and other scientific research areas.

Synthesis Methods

3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one can be synthesized by a variety of methods, including the Ullmann reaction, the Friedel-Crafts acylation, and the Grignard reaction. The Ullmann reaction involves the coupling of two aryl halides to form a biaryl compound. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride to form an acylated aromatic compound. The Grignard reaction involves the reaction of an alkyl halide with a metal to form a Grignard reagent, which can then be used to form a variety of compounds.

properties

IUPAC Name

1-(thiophene-2-carbonyl)-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O2S2/c22-18-12-6-2-1-5-11(12)17-15(18)16(13-7-3-9-24-13)20-21(17)19(23)14-8-4-10-25-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHKPPNLJXKAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=NN3C(=O)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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